molecular formula C9H12N2 B14864846 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No.: B14864846
M. Wt: 148.20 g/mol
InChI Key: SOONMDWXGHZUBB-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group attached at the sixth position and a tetrahydro configuration, indicating the presence of four hydrogen atoms added to the naphthyridine ring system.

Preparation Methods

The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride can generate the desired tetrahydro naphthyridine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes several types of chemical reactions, including:

    Oxidation: The tetrahydro form can be oxidized to form the corresponding aromatic naphthyridine.

    Reduction: Reduction reactions can further modify the hydrogenation state of the compound.

    Substitution: Various substitution reactions can occur at different positions on the naphthyridine ring, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and tetrahydro configuration, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

InChI

InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)6-11-7/h5-6,10H,2-4H2,1H3

InChI Key

SOONMDWXGHZUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NCCC2

Origin of Product

United States

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